5-Hydroxypentanoate

Organic Synthesis Lactone Chemistry Catalytic Alcoholysis

Sourcing a bifunctional C5 building block with consistent lactonization equilibrium is a recurring challenge in PROTAC design and biopolymer synthesis. 5-Hydroxypentanoate (sodium salt, CAS 37435-69-1) resolves this with a defined linear C5 spacer and reliable reactivity. - PROTAC Linker: Validated in AR-V7 degrader-1 synthesis for castration-resistant prostate cancer research; C5 backbone provides optimal E3 ligase-to-target spacing. - Polymer Co-monomer: 15 mol% 5HV incorporation yields P(85% 3HB-co-15% 5HV) with 1283% elongation at break and 73.1 MPa Young's modulus for medical sutures, wound dressings, and compostable films. - Supply: ≥97% purity sodium salt; ambient shipping; ready stock in research quantities (1 g-100 g) for immediate dispatch.

Molecular Formula C5H9O3-
Molecular Weight 117.12 g/mol
Cat. No. B1236267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxypentanoate
Synonyms5-hydroxyvalerate
5-hydroxyvaleric acid
Molecular FormulaC5H9O3-
Molecular Weight117.12 g/mol
Structural Identifiers
SMILESC(CCO)CC(=O)[O-]
InChIInChI=1S/C5H10O3/c6-4-2-1-3-5(7)8/h6H,1-4H2,(H,7,8)/p-1
InChIKeyPHOJOSOUIAQEDH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxypentanoate: Chemical Identity and Baseline


5-Hydroxypentanoate (also known as 5-hydroxyvalerate or δ-hydroxyvalerate) is the conjugate base of 5-hydroxypentanoic acid, classified as an omega-hydroxy fatty acid with a C5 linear chain [1]. It serves as a bifunctional C5 building block containing both a carboxylate and a terminal hydroxyl group, enabling its use as a versatile intermediate in biosynthesis, polymer chemistry, and targeted protein degradation (PROTAC) linker design [2]. In aqueous environments, the free acid form exists in equilibrium with its intramolecular lactone, δ-valerolactone, a property that distinguishes its reactivity profile from shorter-chain omega-hydroxy acids [3].

5-Hydroxypentanoate: C5 Chain Substitution Limits


Simple substitution of 5-hydroxypentanoate with other omega-hydroxy acids (e.g., 4-hydroxybutyrate or 6-hydroxyhexanoate) is not chemically or functionally equivalent. The C5 backbone uniquely positions the hydroxyl group to undergo intramolecular cyclization to a six-membered δ-valerolactone ring, a process that is thermodynamically distinct from the γ-lactone formation of 4-hydroxybutyrate and the seven-membered ε-lactone of 6-hydroxyhexanoate [1]. This differential lactonization equilibrium directly impacts solution stability, reactivity, and synthetic utility [2]. In polymer applications, the incorporation of the 5HV monomer into PHA copolymers produces mechanical properties (e.g., elongation at break exceeding 1000%) that cannot be replicated by copolymers relying solely on 3-hydroxybutyrate or 3-hydroxyvalerate [3].

5-Hydroxypentanoate: Comparative Evidence


Lactonization Efficiency: δ-Valerolactone vs. γ-Butyrolactone

In catalytic alcoholysis reactions, the six-membered δ-valerolactone derived from 5-hydroxypentanoate exhibits substantially higher conversion efficiency to ω-hydroxyesters compared to the five-membered γ-butyrolactone derived from 4-hydroxybutyrate. Quantitative data demonstrate that δ-valerolactone achieves near-quantitative conversion under the same conditions where γ-butyrolactone conversion remains limited [1].

Organic Synthesis Lactone Chemistry Catalytic Alcoholysis

5HV Copolymer vs. PHB: Elongation at Break

Incorporation of 5-hydroxyvalerate (5HV) monomers into PHA copolymers dramatically alters mechanical properties compared to the brittle poly(3-hydroxybutyrate) (PHB) homopolymer. Specifically, a copolymer composed of 85% 3HB and 15% 5HV exhibits extreme elasticity, with elongation at break exceeding 1000% [1]. In contrast, PHB homopolymer typically exhibits elongation at break of approximately 5% [2].

Biopolymers Polyhydroxyalkanoates (PHA) Mechanical Properties

5-Hydroxypentanoate as PROTAC Linker

5-Hydroxypentanoate derivatives are specifically catalogued and commercially available as PROTAC linkers, enabling the synthesis of bifunctional degrader molecules. The linear C5 backbone provides a defined spatial separation between the E3 ligase ligand and the target protein ligand, which is a critical parameter for ternary complex formation and subsequent ubiquitination . While quantitative structure-activity relationship (QSAR) data for this specific linker length are not aggregated in public sources, its established use as a linker in PROTAC AR-V7 degrader-1 validates its functional utility in this application context [1].

PROTAC Targeted Protein Degradation Chemical Biology

Biosynthesis of 5-Hydroxypentanoate: Enzymatic vs. Petrochemical

Biotechnological production of 5-hydroxypentanoate via enzymatic conversion of 5-hydroxypentanoate methyl ester offers a sustainable alternative to petrochemical synthesis. Patent literature describes biocatalytic pathways that circumvent the lack of economically viable petrochemical routes to C5 building blocks such as glutaric acid, 5-aminopentanoate, and 1,5-pentanediol [1]. While specific yield data for the enzymatic conversion step are not disclosed in the patent abstract, the platform demonstrates a feasible biosynthetic route distinct from traditional chemical synthesis.

Biocatalysis Biosynthesis C5 Building Blocks

5-Hydroxypentanoate: Research & Industrial Applications


Elastic PHA Copolymers for Medical & Packaging Films

5-Hydroxypentanoate serves as a critical co-monomer for producing polyhydroxyalkanoate (PHA) copolymers with exceptional elasticity. As demonstrated in engineered Halomonas bluephagenesis, incorporation of 15 mol% 5HV yields a copolymer (P(85% 3HB-co-15% 5HV)) with an elongation at break of 1283% and a Young's modulus of 73.1 MPa [1]. This material is ideally suited for applications requiring high flexibility and biodegradability, such as medical sutures, wound dressings, and compostable packaging films.

PROTAC Linker for Targeted Protein Degradation

5-Hydroxypentanoate and its derivatives (e.g., sodium salt, benzyl ester) are commercially available as PROTAC linkers . The linear C5 backbone provides a defined spacer length that can be incorporated into bifunctional degrader molecules to recruit E3 ubiquitin ligases to specific target proteins. This compound has been utilized in the synthesis of PROTAC AR-V7 degrader-1, demonstrating its practical application in developing therapeutic candidates for castration-resistant prostate cancer [2].

Sustainable C5 Building Block Production

5-Hydroxypentanoate is a central intermediate in biocatalytic routes to valuable C5 platform chemicals. Patented enzymatic pathways convert 5-hydroxypentanoate methyl ester to 5-hydroxypentanoate, which can be further transformed into glutaric acid, 5-aminopentanoate, cadaverine, and 1,5-pentanediol [3]. These C5 building blocks are monomers for Nylon 5 and Nylon 5,5, offering a sustainable, bio-based alternative to petrochemical-derived nylons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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